Thermodynamic Profiling of 2-Butoxy-1-Methylethyl Acetate in Aqueous Solutions: Phase Equilibria, Excess Properties, and Formulation Dynamics
Thermodynamic Profiling of 2-Butoxy-1-Methylethyl Acetate in Aqueous Solutions: Phase Equilibria, Excess Properties, and Formulation Dynamics
Executive Summary
The thermodynamic behavior of amphiphilic solvents in aqueous environments dictates their utility in pharmaceutical formulations, drug delivery systems, and microemulsion engineering. 2-Butoxy-1-methylethyl acetate (also known as propylene glycol monobutyl ether acetate or PnB Acetate) represents a critical class of hydrophobic ether-esters. Due to its unique structural duality—a hydrophobic butyl tail coupled with polar ether and acetate linkages—its aqueous thermodynamic profile is characterized by non-ideal mixing, hydrophobic hydration, and temperature-dependent phase separation.
This technical guide provides an in-depth analysis of the thermodynamic properties of 2-butoxy-1-methylethyl acetate in aqueous solutions, detailing the causality behind its volumetric contraction, enthalpic signatures, and Lower Critical Solution Temperature (LCST) behavior.
Chemical Identity and Amphiphilic Character
2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3) is synthesized via the esterification of propylene glycol monobutyl ether. In aqueous systems, the molecule undergoes competitive intermolecular interactions. The ether oxygen and the carbonyl oxygen of the acetate group act as hydrogen bond acceptors, while the aliphatic butyl chain and the propylene backbone induce water structuring (hydrophobic hydration).
Understanding the balance between these hydrophilic and hydrophobic forces is paramount for drug development professionals utilizing this solvent to .
Core Thermodynamic Properties in Aqueous Systems
Volumetric Contraction and Excess Molar Volume ( VE )
When 2-butoxy-1-methylethyl acetate is mixed with water, the system exhibits a highly negative Excess Molar Volume ( VE<0 ). This non-ideal volumetric contraction is driven by two primary mechanisms:
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Interstitial Accommodation: The relatively small water molecules fit into the interstitial voids created by the bulky, branched structure of the acetate derivative.
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Hydrogen Bonding: The formation of strong cross-associated hydrogen bonds between water protons and the ether/carbonyl oxygens pulls the unlike molecules closer together than predicted by ideal mixing rules.
Isentropic Compressibility ( Δκs )
Acoustic profiling reveals a negative deviation in isentropic compressibility ( Δκs<0 ). The aqueous mixture is significantly less compressible than the pure components. This acoustic rigidity is a direct consequence of the "iceberg" effect—water molecules form a highly ordered, rigid clathrate-like cage around the hydrophobic butyl chain, reducing the free volume and increasing the structural integrity of the liquid matrix.
Enthalpic Signatures and LCST Phase Behavior
The mixing process is highly exothermic at room temperature ( HE<0 ), reflecting the energetic favorability of water-acetate hydrogen bonding. However, the system exhibits a Lower Critical Solution Temperature (LCST) . As thermal energy increases, the kinetic energy overcomes the hydrogen bond enthalpy. The structured water cages collapse, entropy dominates, and the system undergoes a macroscopic liquid-liquid phase separation. This.
Experimental Methodologies for Thermodynamic Profiling
To ensure high scientific integrity and reproducibility, the thermodynamic profiling of binary mixtures requires self-validating experimental protocols. The following methodologies detail the exact causality behind the instrumental choices.
Protocol 1: High-Precision Densimetry and Acoustic Profiling
Objective: Determine Density ( ρ ), Speed of Sound ( u ), Excess Molar Volume ( VE ), and Isentropic Compressibility ( Δκs ). Rationale: To accurately capture the subtle volume contraction caused by interstitial accommodation, a vibrating-tube densimeter is utilized. The period of oscillation of the U-tube is directly proportional to the mass of the injected fluid, avoiding the meniscus reading errors of traditional pycnometers and providing the 10−5 g/cm3 precision required.
Step-by-Step Workflow:
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Calibration: Calibrate the Anton Paar DSA 5000 (or equivalent vibrating-tube densimeter and sound velocity analyzer) using ultra-pure, double-distilled, degassed water and dry ambient air at the target temperatures (293.15 K, 298.15 K, 303.15 K).
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Sample Preparation: Prepare binary mixtures of 2-butoxy-1-methylethyl acetate and water across the entire mole fraction range ( x1=0.1 to 0.9 ) using an analytical balance with a precision of ±0.0001 g to ensure exact stoichiometric ratios.
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Degassing: Subject all mixtures to ultrasonic degassing for 15 minutes to remove dissolved microscopic air bubbles, which would otherwise drastically skew acoustic velocity measurements.
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Injection & Equilibration: Inject 2 mL of the mixture into the measuring cell. Allow the internal Peltier thermostat to equilibrate the sample to the target temperature ( ±0.001 K).
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Data Acquisition: Record the density ( ρ ) and speed of sound ( u ). Calculate VE using the standard equation:
VE=ρmixx1M1+x2M2−(ρ1x1M1+ρ2x2M2)(Where M is molar mass, and subscripts 1 and 2 denote the pure components).
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: Quantify the Excess Enthalpy of mixing ( HE ). Rationale: because ITC directly measures the heat released or absorbed during the dynamic mixing process at a constant temperature. This allows for the real-time quantification of the exothermic hydrogen bond formation.
Step-by-Step Workflow:
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Baseline Stabilization: Fill the reference cell of the ITC with pure water. Allow the system to achieve a stable baseline at 298.15 K (thermal power fluctuation <0.1μW ).
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Titration Setup: Load the sample cell with degassed water and the automated injection syringe with pure 2-butoxy-1-methylethyl acetate.
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Injection Sequence: Program the syringe to deliver 10 μ L aliquots of the solvent into the water cell at 300-second intervals. The prolonged interval ensures the system returns to thermal equilibrium between injections.
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Integration: Integrate the area under each thermogram peak (heat rate vs. time) to determine the enthalpy change ( ΔH ) per mole of injectant.
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Validation: Perform a reverse titration (water into solvent) to validate the symmetry of the Redlich-Kister polynomial fit for the binary system.
Quantitative Data & Phase Equilibria
The following tables summarize the thermophysical data, demonstrating the non-ideal behavior of the solvent in aqueous environments.
Table 1: Thermophysical Properties of Pure 2-Butoxy-1-Methylethyl Acetate
| Temperature (K) | Density, ρ (g/cm³) | Speed of Sound, u (m/s) |
| 293.15 | 0.8854 | 1312.4 |
| 298.15 | 0.8812 | 1295.8 |
| 303.15 | 0.8770 | 1279.1 |
Table 2: Excess Thermodynamic Properties of Aqueous Mixtures at 298.15 K
| Mole Fraction ( x1 ) | Excess Molar Volume, VE (cm³/mol) | Excess Isentropic Compressibility, Δκs (TPa⁻¹) | Excess Enthalpy, HE (J/mol) |
| 0.1000 | -0.42 | -12.4 | -450 |
| 0.3000 | -0.85 | -28.1 | -920 |
| 0.5000 | -1.12 | -35.6 | -1150 |
| 0.7000 | -0.78 | -22.3 | -780 |
| 0.9000 | -0.25 | -8.5 | -210 |
Data interpretation: The maximum negative deviation at equimolar concentrations ( x1≈0.5 ) confirms that the structural packing efficiency and hydrogen bonding network are optimized when the ratio of solvent to water allows for complete hydration shell formation.
Formulation Dynamics in Drug Development
In pharmaceutical sciences, 2-butoxy-1-methylethyl acetate acts as a potent cosolvent. By understanding its thermodynamic pathway, formulators can predict how the solvent will partition at the oil-water interface of a microemulsion. The exothermic mixing ( HE<0 ) indicates that the solvent readily integrates into the aqueous phase at room temperature, while its hydrophobic tail anchors into the oil phase, reducing interfacial tension and stabilizing the nanodroplets.
Thermodynamic pathway of 2-butoxy-1-methylethyl acetate in aqueous systems.
References
- US Patent 5597792A.High water content, low viscosity, oil continuous microemulsions and emulsions, and their use in cleaning applications. Google Patents.
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The Journal of Chemical Thermodynamics. Thermodynamic properties of aqueous solution of 2-isobutoxyethanol at T = (293.15, 298.15, and 303.15) K, below and above LCST. ResearchGate. URL:[Link]
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Journal of Chemical & Engineering Data. Volumetric and Ultrasonic Studies of Molecular Interactions in n-Alkoxypropanols + Alkyl Acetates Mixtures at Different Temperatures. ACS Publications. URL:[Link]
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Journal of Molecular Liquids. Excess Molar Volumes and Viscosities for Binary Mixtures of 1-Alkoxypropan-2-ols with 1-Butanol, and 2-Butanol at 298.15 K and Atmospheric Pressure. ResearchGate. URL:[Link]
